molecular formula C18H14N4O2 B2805965 4-(4-methoxyphenoxy)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine CAS No. 872623-26-2

4-(4-methoxyphenoxy)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine

Cat. No. B2805965
CAS RN: 872623-26-2
M. Wt: 318.336
InChI Key: LLZHUFMZPUHQFD-UHFFFAOYSA-N
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Description

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Synthesis Analysis

The synthesis of similar compounds was carried out by one pot condensation of 1-chloro-(4-tolyloxy) benzene with 1-(4-hydroxylphenyl) ethanone followed by condensation with various aromatic aldehydes. Prepared chalcones were refluxed with guanidine to yield various pyrimidine derivatives .


Molecular Structure Analysis

The structure of similar compounds was solved by the direct method and refined by least-squares technique in the full matrix anisotropic approximation using the Bruker SHELXTL software package .


Chemical Reactions Analysis

Nucleophilic attack on pyrimidines using N-methylpiperazine was shown to be highly regioselective, favoring the formation of C-4 substituted products .

Scientific Research Applications

Antimicrobial Activity

The synthesis of this compound involves chalcones, which are then refluxed with guanidine to yield various pyrimidine derivatives. These derivatives have been evaluated for their antimicrobial activity against both gram-positive bacteria (such as Staphylococcus aureus and Bacillus megaterium) and gram-negative bacteria (Escherichia coli and Proteus vulgaris) . Further studies could explore specific mechanisms of action and potential clinical applications.

Antiviral Properties

While not explicitly mentioned for this compound, related pyrimidine derivatives have shown antiviral activity. The replacement of certain functional groups in similar structures has enhanced antiviral effects . Investigating the antiviral potential of 4-(4-methoxyphenoxy)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine could be worthwhile.

Anticancer Applications

Pyrimidines, including derivatives like this one, have been studied for their anticancer properties. For instance, thiazolopyrimidine derivatives inhibited cancer cell growth and induced apoptosis by targeting CDK enzymes . Exploring the impact of 4-(4-methoxyphenoxy)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine on cancer cells could provide valuable insights.

Dual IGF1R/Src Inhibition

In the context of cancer treatment, dual inhibitors of IGF1R (insulin-like growth factor 1 receptor) and Src (a tyrosine kinase) have gained attention. A series of 4-aminopyrazolo[3,4-d]pyrimidine-based compounds were synthesized and evaluated for their antitumor effects. Investigating whether 4-(4-methoxyphenoxy)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine exhibits dual inhibition could be a relevant avenue .

Cardiovascular Applications

Diseases of the arterial tree, including hypertension, are significant health concerns. While not directly studied for this compound, pyrimidines have been explored for cardiovascular applications . Investigating potential vasodilatory or antihypertensive effects could be interesting.

Safety and Hazards

While specific safety and hazard information for “4-(4-methoxyphenoxy)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine” is not available, general precautions such as avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition should be taken when handling similar compounds .

properties

IUPAC Name

4-(4-methoxyphenoxy)-1-phenylpyrazolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O2/c1-23-14-7-9-15(10-8-14)24-18-16-11-21-22(17(16)19-12-20-18)13-5-3-2-4-6-13/h2-12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLZHUFMZPUHQFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC2=NC=NC3=C2C=NN3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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